![molecular formula C10H9ClF5N5O2 B1415746 N'-{2-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-2,2-difluorethyl}-N-methyl-N''-nitroguanidin CAS No. 1823194-81-5](/img/structure/B1415746.png)
N'-{2-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-2,2-difluorethyl}-N-methyl-N''-nitroguanidin
Übersicht
Beschreibung
N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine is a useful research compound. Its molecular formula is C10H9ClF5N5O2 and its molecular weight is 361.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Trifluormethylgruppe, die in der Verbindung vorhanden ist, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten . Diese Gruppe kann die Pharmakokinetik und Pharmakodynamik eines Moleküls erheblich beeinflussen, was möglicherweise zur Entwicklung neuer Medikamente mit verbesserten Wirksamkeits- und Sicherheitsprofilen führt.
Fungizide Aktivität
Verbindungen, die der in Frage stehenden Verbindung ähnlich sind, haben eine breite fungizide Aktivität gezeigt. Sie können gegen eine Reihe von Pilzpathogenen wirksam sein, was für den Schutz von Nutzpflanzen und die Gewährleistung der Ernährungssicherheit von entscheidender Bedeutung ist.
Antibakterielle Wirkstoffe
Der strukturelle Aufbau der Verbindung deutet auf eine mögliche Verwendung als antibakterielles Mittel hin. Durch das gezielte Angreifen bestimmter Enzyme in Bakterienzellen, wie z. B. AcpS-PPTase, könnte es zur Entwicklung neuer Behandlungen für bakterielle Infektionen beitragen .
Organische Synthese
Diese Verbindung könnte als Baustein in der organischen Synthese dienen, insbesondere bei der Herstellung fluorierter Verbindungen. Fluorierte Moleküle besitzen einzigartige Eigenschaften und sind in verschiedenen chemischen Industrien wertvoll .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and proteins, affecting their function .
Mode of Action
It is thought to interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’'-nitroguanidine .
Eigenschaften
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-3-methyl-2-nitroguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF5N5O2/c1-17-8(20-21(22)23)19-4-9(12,13)7-6(11)2-5(3-18-7)10(14,15)16/h2-3H,4H2,1H3,(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOHJFHJAMEGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=N[N+](=O)[O-])NCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


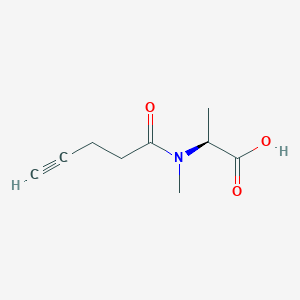
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415665.png)
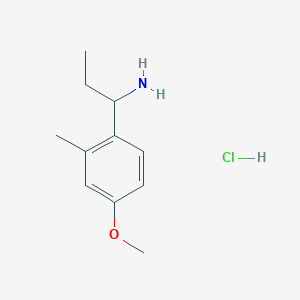
![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)
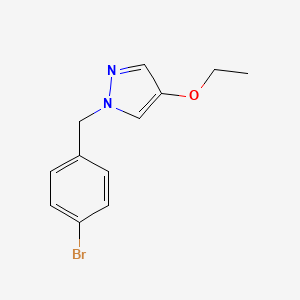
![7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415672.png)
![1-(2-methoxyphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415674.png)
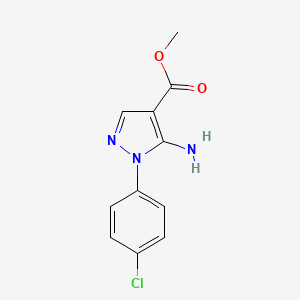
![7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415676.png)
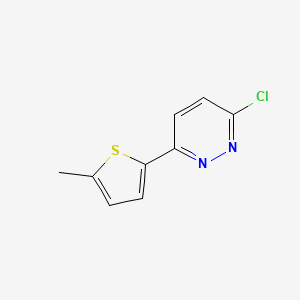

![ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate](/img/structure/B1415680.png)
![[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415682.png)
![ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate](/img/structure/B1415686.png)
